molecular formula C12H10F2N2O B1148603 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile CAS No. 138716-60-6

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B1148603
CAS No.: 138716-60-6
M. Wt: 236.22
InChI Key:
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Description

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by the presence of a difluorobenzoyl group and a dimethylamino group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)acrylonitrile: Similar structure but with chlorine atoms instead of fluorine.

    (E)-2-(2,4-difluorobenzoyl)-3-(methylamino)acrylonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of both difluorobenzoyl and dimethylamino groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVXYAHPDWCZGR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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